Pyrido[3,4-D]pyridazin-4(3H)-one
Description
Historical Context and Evolution within Pyridopyridazine (B8481360) Chemistry
The exploration of pyridopyridazine chemistry has evolved over several decades, driven by the quest for novel therapeutic agents. Early synthetic efforts focused on establishing fundamental routes to the various isomeric forms of the pyridopyridazine ring system. uminho.pt The synthesis of pyridopyridazinones, including the pyrido[3,4-d]pyridazin-4(3H)-one isomer, often presented challenges due to the difficulty in preparing suitable pyridine (B92270) starting materials. uminho.pt One of the foundational methods for constructing this class of compounds involves the cyclization of ortho-acylpyridinecarboxylic acids or their derivatives with hydrazine (B178648). uminho.pt Over time, more sophisticated synthetic strategies have been developed, expanding the accessibility and diversity of pyridopyridazine derivatives.
Structural Isomerism within the Pyridopyridazine Class and the Specificity of this compound
Pyrido[3,4-d]pyridazine (B3350088) is structurally distinct from its other isomers such as pyrido[2,3-d]pyridazine, pyrido[3,2-d]pyrimidine, and pyrido[4,3-d]pyrimidine. jocpr.comrsc.orgnih.gov The specific arrangement in this compound, with the pyridinone oxygen and adjacent nitrogen atoms, provides a unique pharmacophore for targeted drug design. nih.gov
Table 1: Isomeric Forms of Pyridopyrimidine
| Isomer Name | Chemical Formula | PubChem CID |
|---|---|---|
| Pyrido[3,4-d]pyrimidin-4(3H)-one | C7H5N3O | 135567106 |
| Pyrido[4,3-d]pyrimidin-4(3H)-one | C7H5N3O | 135471148 |
Contemporary Relevance of this compound in Drug Discovery and Medicinal Chemistry
In recent years, the this compound scaffold has garnered significant attention from medicinal chemists due to its proven potential in developing potent and selective therapeutic agents. nih.govnih.gov Derivatives of this core structure have been investigated for a range of biological activities, demonstrating its versatility as a privileged scaffold.
Key Research Findings:
Anticancer and Anti-inflammatory Activity: A notable derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound, has demonstrated both anticancer and anti-inflammatory properties in vitro. nih.gov This dual activity highlights the potential for developing multi-target drugs based on this scaffold.
Enzyme Inhibition: Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of various enzymes. For instance, C8-substituted derivatives have shown promise as inhibitors of the Jumonji C domain-containing histone lysine (B10760008) demethylase 4 (KDM4) subfamily, which are implicated in cancer. nih.gov Additionally, other derivatives have been explored as inhibitors of matrix metalloproteinase-13 and monopolar spindle kinase 1. mdpi.com
Receptor Antagonism: The pyrido[3,4-d]pyrimidine (B3350098) scaffold has been investigated for its potential as an antagonist for chemokine receptors like CXCR2, which are involved in inflammatory responses. mdpi.com
The continued exploration of the chemical space around the this compound core, through systematic structural modifications, holds significant promise for the discovery of novel drug candidates with improved efficacy and selectivity. mdpi.com
Table 2: Investigated Biological Activities of this compound Derivatives
| Derivative Type | Biological Target/Activity | Reference |
|---|---|---|
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound | Anticancer, Anti-inflammatory | nih.gov |
| C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4 subfamily inhibitors | nih.gov |
| Pyrido[3,4-d]pyrimidin-4-ones | Matrix metalloproteinase-13 inhibitors | mdpi.com |
| 2,8-disubstituted pyrido[3,4-d]pyrimidines | Monopolar spindle kinase 1 inhibitors | mdpi.com |
| Pyrido[3,4-d]pyrimidine analogues | CXCR2 antagonists | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrido[3,4-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQTYJJTLHAINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495603 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40511-70-4 | |
| Record name | Pyrido[3,4-d]pyridazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 3,4 D Pyridazin 4 3h One and Its Derivatives
Conventional Cyclization and Condensation Reactions
Traditional synthetic routes to pyrido[3,4-d]pyridazin-4(3H)-ones often involve the construction of the bicyclic ring system through cyclization and condensation reactions of suitably substituted pyridine (B92270) or pyridazine (B1198779) precursors.
Synthesis from Pyridine and Pyridazine Precursors
One of the foundational methods for constructing pyridopyridazine (B8481360) systems is the Borsche synthesis. This method has been applied to create pyrido[3,4-c]pyridazine-4-one from 4-acetyl-3-aminopyridine, which exists in a tautomeric equilibrium. mdpi.comresearchgate.net Another approach starts from an N-protected 3-pyridone-4-acetate derivative, which, after condensation with hydrazine (B178648) and subsequent oxidation, yields a tetrahydropyridopyridazinone. mdpi.com
Starting from pyridazine precursors, an enamination/ring closure sequence of ethyl 3-methyl-4-pyridazinecarboxylate has been described for the synthesis of new pyrido[4,3-c]pyridazin-5(6H)-one derivatives. capes.gov.br The necessary starting material can be obtained from a hetero Diels-Alder reaction. capes.gov.br Furthermore, condensation reactions of pyridazinones with reagents like ethyl cyanoacetate (B8463686) have been reported to produce various pyridopyridazinedione derivatives, although sometimes in low yields. mdpi.com
Multi-component Reaction Strategies for Pyrido[3,4-d]pyridazin-4(3H)-one Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound in a single synthetic operation. nih.gov These reactions are highly valued for their ability to generate structural diversity from simple starting materials. nih.govnih.govnih.gov
While specific MCRs leading directly to the this compound core are not extensively detailed in the provided results, the principles of MCRs are well-established for a variety of heterocyclic systems. nih.govnih.govorganic-chemistry.orgresearchgate.netrug.nl For instance, a four-component domino cyclization has been used to synthesize dihydropyridones, showcasing the power of MCRs in building heterocyclic structures. organic-chemistry.org The synthesis of various fused nitrogen heterocycles, such as indenopyridotriazines, has been achieved through sequential one-pot four-component reactions, highlighting the potential for applying similar strategies to the target scaffold. nih.gov
Catalytic Approaches in this compound Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules, offering novel pathways to this compound and its derivatives with high efficiency and selectivity.
Palladium-Catalyzed Synthetic Routes for this compound Derivatives.researchgate.netresearchgate.net
Palladium catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis and functionalization of the this compound core.
A notable route involves the synthesis of 4-methyl-7-(piperazin-1-yl)pyrido[3,4-d]pyridazin-1(2H)-one, which is carried out in the presence of a Pd(PPh₃)₂Cl₂ catalyst. researchgate.netatmiyauni.ac.inx-mol.com This intermediate is then used to synthesize a variety of derivatives. researchgate.netatmiyauni.ac.inx-mol.com The initial step of this synthesis is the reaction of methyl 5-bromo-2-chloroisonicotinate with tributyl(1-ethoxyvinyl)stannane, catalyzed by Pd(PPh₃)₂Cl₂, to form methyl 2-chloro-5-(1-ethoxyvinyl)isonicotinate. atmiyauni.ac.in This reaction demonstrates the utility of palladium-catalyzed cross-coupling in building the pyridone portion of the final structure.
The following table summarizes a key palladium-catalyzed reaction in the synthesis of a pyrido[3,4-d]pyridazin-1(2H)-one intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Methyl 5-bromo-2-chloroisonicotinate | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane | Methyl 2-chloro-5-(1-ethoxyvinyl)isonicotinate |
Table 1: Palladium-Catalyzed Synthesis of a this compound Precursor. atmiyauni.ac.in
Other Transition Metal-Catalyzed Methods
Besides palladium, other transition metals like copper and zinc are also employed in the synthesis of related heterocyclic structures, and these methods can be adapted for the synthesis of pyrido[3,4-d]pyridazin-4(3H)-ones. Copper catalysts, for example, have been used in the construction of pyrido[1,2-a]benzimidazoles and in three-component coupling reactions to form N-fused pyridines. beilstein-journals.org Zinc has also been utilized in various organic reactions, highlighting its potential in the synthesis of complex heterocyclic systems. beilstein-journals.org
Regioselective Synthesis of Substituted this compound Analogues.researchgate.netatmiyauni.ac.inx-mol.com
Achieving regioselectivity—the control of where substituents are placed on the molecule—is a critical aspect of synthesizing specific analogues of this compound for structure-activity relationship (SAR) studies.
Research on related pyridopyrimidinone systems has demonstrated the importance of regioselective substitution. For instance, in the synthesis of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, substitution at the C8 position was strategically designed to exploit differences in the active sites of target enzymes. nih.govnih.gov This was achieved through structure-based design, leading to potent and selective inhibitors. nih.govnih.gov
A study on the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives involved the bromination of a pyridopyridazine to a trishalogenated derivative. researchgate.net Subsequent nucleophilic substitutions at different positions were found to be selective, allowing for the controlled introduction of various functionalities. researchgate.net
The following table provides examples of how different substituents on the pyrido[3,4-d]pyridazin-1(2H)-one scaffold can influence biological activity, underscoring the importance of regioselective synthesis.
| Compound | Substituent | Biological Activity Highlight | Reference |
| 8g | Not specified in abstract | Exhibited more potency than doxorubicin (B1662922) on lung, breast, and melanoma cancer cell lines. | researchgate.netatmiyauni.ac.inx-mol.com |
| 8i | Trimethyl-substituted | Showed higher inhibition than standard acarbose (B1664774) in an antidiabetic assay. | researchgate.netatmiyauni.ac.inx-mol.com |
| 8b | Aryl-substituted | Second highest anticancer activity. | atmiyauni.ac.in |
| 8h | 2-methoxy aryl-substituted | Second highest anticancer activity. | atmiyauni.ac.in |
Table 2: Influence of Substituents on the Biological Activity of Pyrido[3,4-d]pyridazin-1(2H)-one Derivatives. researchgate.netatmiyauni.ac.inx-mol.com
Derivatization Strategies for Enhancing Molecular Diversity around the this compound Core
The this compound scaffold, a nitrogen-containing heterocyclic system, presents multiple sites for chemical modification, allowing for the generation of diverse molecular libraries for various applications. While detailed synthetic methodologies for the parent compound are not extensively documented in readily available literature, derivatization strategies can be extrapolated from related pyrido[3,4-d]pyridazine (B3350088) structures and isomeric pyridazinone systems. These modifications are crucial for modulating the physicochemical properties, biological activity, and target selectivity of the core molecule.
Key positions for derivatization on the this compound core include the nitrogen atom at position 3 (N3) of the pyridazinone ring, the exocyclic amino group (if present), and various positions on the pyridine and pyridazine rings through substitution reactions.
One of the primary strategies for introducing molecular diversity involves the modification of the pyridazine moiety. For instance, the presence of a chloro group, which can be introduced using reagents like phosphoryl chloride, serves as a versatile handle for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, including amines, alcohols, and thiols, thereby enabling the exploration of the chemical space around the core structure.
Another significant approach to derivatization is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of various aryl and heteroaryl groups, which can significantly influence the electronic and steric properties of the molecule. These modifications are often pivotal in fine-tuning the biological activity of the resulting compounds.
Recent research into pyrido[3,4-d]pyridazine derivatives as inhibitors of the NLRP3 inflammasome has highlighted the importance of specific substitution patterns for biological activity. google.com In these studies, derivatization at the 1 and 4-positions of the pyrido[3,4-d]pyridazine ring with substituted phenols and various amino moieties has been shown to be critical for achieving potent inhibitory effects. google.com These findings underscore the utility of targeted derivatization in the development of novel therapeutic agents.
The following tables summarize some of the key derivatization strategies and the resulting classes of compounds based on the pyrido[3,4-d]pyridazine core.
Table 1: Derivatization via Nucleophilic Substitution
| Reaction Type | Reagent/Catalyst | Position of Derivatization | Resulting Functional Group | Example Product Class |
| Amination | Various Amines | 4-position | Amino | 4-Amino-pyrido[3,4-d]pyridazin-1-yl derivatives |
| Alkoxylation | Alcohols/NaH | 4-position | Alkoxy | 4-Alkoxy-pyrido[3,4-d]pyridazin-1-yl derivatives |
| Thiolation | Thiols/Base | 4-position | Thioether | 4-(Alkylthio)-pyrido[3,4-d]pyridazin-1-yl derivatives |
Table 2: Derivatization via Cross-Coupling Reactions
| Reaction Type | Reagent/Catalyst | Position of Derivatization | Resulting Functional Group | Example Product Class |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | 1-position | Aryl/Heteroaryl | 1-Aryl-pyrido[3,4-d]pyridazin-4-amino derivatives |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 1-position | Amino | 1-Amino-pyrido[3,4-d]pyridazin-4-amino derivatives |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | 1-position | Alkynyl | 1-Alkynyl-pyrido[3,4-d]pyridazin-4-amino derivatives |
Table 3: N-Alkylation and Acylation of the Pyridazinone Ring
| Reaction Type | Reagent/Catalyst | Position of Derivatization | Resulting Functional Group | Example Product Class |
| N-Alkylation | Alkyl Halides/Base | N3-position | N-Alkyl | 3-Alkyl-pyrido[3,4-d]pyridazin-4(3H)-one derivatives |
| N-Arylation | Aryl Halides, Cu or Pd catalyst | N3-position | N-Aryl | 3-Aryl-pyrido[3,4-d]pyridazin-4(3H)-one derivatives |
| N-Acylation | Acyl Halides/Base | N3-position | N-Acyl | 3-Acyl-pyrido[3,4-d]pyridazin-4(3H)-one derivatives |
These derivatization strategies provide a robust platform for the synthesis of a wide range of novel this compound analogues. The ability to systematically modify the core structure is essential for conducting structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery programs.
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrido 3,4 D Pyridazin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrido[3,4-d]pyridazin-4(3H)-one
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise assignment of all proton and carbon signals of this compound can be achieved. nih.gov
The ¹H NMR spectrum of Pyrido[3,a]pyridazin-4(3H)-one is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and pyridazine (B1198779) rings. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons adjacent to nitrogen atoms or the carbonyl group will be deshielded and appear at a lower field (higher ppm value).
Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the pyridazinone ring is typically observed at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons in the pyridine and pyridazine rings provide further confirmation of the fused ring system.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Fused Pyridopyrimidine System
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 6-H | 9.55 (s) | 139.6 |
| 9-H | 7.58 (d) | 118.4 |
| 10-H | 7.71 (ddd) | 135.8 |
| 11-H | 7.37 (ddd) | 125.3 |
| 12-H | 8.36 (dd) | 126.6 |
| Carbonyls | - | 151.0, 159.9, 162.3 |
| Data adapted from a study on 2,4-dimethyl-1H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-1,3,7(2H,4H)-trione. researchgate.net |
To unambiguously assign the proton and carbon signals of this compound, two-dimensional (2D) NMR experiments are invaluable. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. usask.canih.gov For this compound, COSY would show correlations between adjacent protons on the pyridine ring, aiding in their sequential assignment. youtube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J C-H). youtube.comlibretexts.org Each cross-peak in the HMQC/HSQC spectrum links a specific proton signal to its attached carbon signal, providing a direct link between the ¹H and ¹³C NMR spectra. researchgate.net
The combined application of these 2D NMR techniques allows for a complete and confident assignment of the entire molecular structure of this compound. researchgate.netresearchgate.net
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.nete-bookshelf.de For this compound, the IR spectrum would be characterized by several key absorption bands.
A prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group in the pyridazinone ring. This peak is typically observed in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the fused pyridine ring.
Another important absorption is the N-H stretching vibration of the lactam, which would appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are expected in the 3000-3100 cm⁻¹ region. Furthermore, characteristic C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The analysis of the fingerprint region (below 1500 cm⁻¹) can also provide valuable structural information. nih.govnih.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3100 - 3300 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O (lactam) | Stretching | 1650 - 1700 (strong) |
| C=C, C=N (aromatic) | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₇H₅N₃O, the expected monoisotopic mass is approximately 147.0433 g/mol . chemscene.com
In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be observed, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such heterocyclic systems can involve the loss of small, stable molecules like carbon monoxide (CO), nitrogen (N₂), or hydrogen cyanide (HCN). libretexts.org The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, the loss of a fragment corresponding to CO (28 Da) from the molecular ion would be indicative of the presence of a carbonyl group.
Chemical Reactivity and Transformation Mechanisms of Pyrido 3,4 D Pyridazin 4 3h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyrido[3,4-d]pyridazin-4(3H)-one Ring System
The this compound ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyridazine (B1198779) moieties. researchgate.netquimicaorganica.org The lone pair of electrons on the nitrogen atoms can be protonated or coordinate to a Lewis acid, further deactivating the ring and making electrophilic attack highly unfavorable. researchgate.net When such reactions do occur under forcing conditions, substitution is predicted to take place on the pyridine ring at positions meta to the nitrogen atom (C-7 or C-9), as this avoids the formation of highly unstable cationic intermediates with a positive charge on an electronegative nitrogen atom. quora.comyoutube.com
Conversely, the electron-deficient nature of the scaffold makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com Nucleophilic attack is anticipated to occur preferentially at positions ortho and para to the nitrogen atoms of the pyridazine ring. The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution. For instance, in related pyrido[3,4-c]pyridazine (B3354903) systems, regioselective nucleophilic substitution has been observed, highlighting the influence of the fused ring system on reactivity. mdpi.com The pyridone moiety also influences the reactivity, with the carbonyl group further activating the ring towards nucleophilic attack.
Table 1: Predicted Regioselectivity of Substitution Reactions
| Reaction Type | Predicted Position(s) of Attack | Rationale |
| Electrophilic Substitution | C-7, C-9 | Avoids placing a positive charge on the electronegative nitrogen atoms. |
| Nucleophilic Substitution | C-1, C-5, C-8 | Positions are ortho or para to the ring nitrogen atoms, leading to stabilized intermediates. |
Redox Chemistry of this compound
The redox chemistry of this compound is expected to be rich, given the presence of both electron-rich and electron-poor centers. The pyridazine moiety can undergo reduction, and the presence of the fused pyridine ring can influence the reduction potential. Reductive cyclization of precursors containing nitro groups is a common strategy for the synthesis of related fused heterocyclic systems, indicating the susceptibility of such systems to reduction. mdpi.com
Oxidation of the this compound system is also plausible. The nitrogen atoms can be oxidized to form N-oxides, which can, in turn, alter the reactivity of the ring system, often facilitating both electrophilic and nucleophilic substitution reactions.
Ring-Opening and Ring-Closure Reactions Involving the this compound Scaffold
Ring-closure reactions are fundamental to the synthesis of the this compound core. Common synthetic strategies involve the condensation of a substituted pyridine derivative containing a dicarbonyl or related functionality with hydrazine (B178648) or its derivatives. nih.govnih.gov For example, the cyclocondensation of a pyridine-3,4-dicarboxylate derivative with hydrazine would lead to the formation of the pyridazinone ring. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of pyridazine-containing heterocycles. rsc.orgbris.ac.uknih.gov
Ring-opening reactions of the this compound system can occur under specific conditions. For instance, the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a known pathway for the transformation of related azine systems in the presence of strong nucleophiles like amide ions. wur.nlnih.govresearchgate.net This could involve the initial attack of a nucleophile on the pyridazinone ring, leading to a ring-opened intermediate that can subsequently recyclize to form a different heterocyclic system.
Table 2: Examples of Ring Formation and Cleavage Reactions
| Reaction Type | General Transformation | Key Reagents/Conditions |
| Ring-Closure | Pyridine dicarboxylate + Hydrazine | Heat, acid or base catalysis |
| Ring-Opening (ANRORC) | This compound + Strong Nucleophile | KNH2/NH3 |
Tautomeric Equilibria and Their Chemical Implications for this compound
This compound can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium is between the lactam form (4(3H)-one) and the lactim form (4-hydroxy). The position of this equilibrium is highly dependent on the solvent polarity and the electronic nature of substituents. rsc.orgwuxibiology.com In polar, protic solvents, the lactam form is generally favored due to better solvation of the amide group. In non-polar solvents, the lactim form may be more prevalent. rsc.org
The existence of these tautomers has significant implications for the chemical reactivity of the molecule. The lactam form possesses a nucleophilic nitrogen at the 3-position, which can be alkylated or acylated. The lactim form, on the other hand, has a nucleophilic oxygen and an acidic proton, making it susceptible to reactions at the hydroxyl group. The aromaticity of the pyridine ring is also influenced by the tautomeric form, which in turn affects its reactivity in substitution reactions. The study of related furo[3,4-d]pyridazin-1(2H)-one systems has provided insight into the potential tautomeric forms of such fused pyridazinones. researchgate.net
Table 3: Potential Tautomeric Forms of this compound
| Tautomeric Form | Key Structural Feature | Predicted Reactivity |
| Lactam (4(3H)-one) | C=O and N-H | N-alkylation, N-acylation |
| Lactim (4-hydroxy) | C-OH and aromatic pyridazine ring | O-alkylation, O-acylation, reactions of the hydroxyl group |
Pharmacological Profiles and Biological Activities of Pyrido 3,4 D Pyridazin 4 3h One Derivatives
Anticancer and Antiproliferative Activities
Derivatives of the pyrido[3,4-d]pyridazin-4(3H)-one core and its related isosteres have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key proteins implicated in cancer progression and the induction of apoptosis.
In vitro Cytotoxicity against Various Human Cancer Cell Lines
A number of studies have evaluated the cytotoxic effects of this compound derivatives against a broad panel of human cancer cell lines. These in vitro assays are crucial for the initial identification of compounds with potential therapeutic value.
One study investigated the cytotoxic potential of 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM). researchgate.netnih.gov This compound was tested against a panel of human cancer cell lines, including glioblastoma (A172), gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CACO-2), and hepatocellular carcinoma (HepG2). researchgate.netnih.gov The study also assessed its effects on normal cell lines, namely mouse fibroblasts (L929) and renal proximal tubule epithelial cells (RPTEC), to gauge its selectivity for cancer cells. researchgate.netnih.gov
In a related context, derivatives of the closely related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have also been synthesized and evaluated for their anticancer properties. A series of these compounds were screened against human lung carcinoma (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Some of these derivatives exhibited significant inhibitory activity. nih.gov
Furthermore, research on novel pyrido[3,4-d]pyridazin-1(2H)-one derivatives has shown their potential anticancer activity against human lung (A549), melanoma (A375), and breast cancer (MCF-7) cell lines. researchgate.net The cytotoxic effects of these compounds were evaluated and compared. researchgate.net
The following interactive table summarizes the in vitro cytotoxic activities of representative this compound derivatives and their analogs against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | A172 (Glioblastoma) | Cytotoxic | researchgate.netnih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | AGS (Gastric Adenocarcinoma) | Cytotoxic | researchgate.netnih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | CACO-2 (Colorectal Adenocarcinoma) | Cytotoxic | researchgate.netnih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | researchgate.netnih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549 (Lung Carcinoma) | Inhibitory activity | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | PC-3 (Prostate Cancer) | Inhibitory activity | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | HCT-116 (Colon Cancer) | Inhibitory activity | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | MCF-7 (Breast Cancer) | Inhibitory activity | nih.gov |
| Pyrido[3,4-d]pyridazin-1(2H)-one derivatives | A549 (Lung Carcinoma) | Cytotoxic | researchgate.net |
| Pyrido[3,4-d]pyridazin-1(2H)-one derivatives | A375 (Melanoma) | Cytotoxic | researchgate.net |
| Pyrido[3,4-d]pyridazin-1(2H)-one derivatives | MCF-7 (Breast Cancer) | Cytotoxic | researchgate.net |
In vivo Antitumor Efficacy Studies in Xenograft Models
Following promising in vitro results, the evaluation of lead compounds in in vivo models is a critical step in the drug discovery process. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the antitumor efficacy of novel chemical entities.
Studies on pyridazinone derivatives have demonstrated their potential to limit tumor growth in a murine orthotopic osteosarcoma model, suggesting that these compounds could be valuable candidates for developing new therapeutic strategies against this type of cancer. mdpi.com In a similar vein, research on pyrazolo[3,4-d]pyrimidine derivatives, which share a fused heterocyclic system with pyrido[3,4-d]pyridazin-4(3H)-ones, has shown significant tumor growth reduction in mouse xenograft models of prostate cancer. nih.gov These findings underscore the potential of this class of compounds to translate from in vitro activity to in vivo efficacy. The use of patient-derived xenografts (PDX) in human immune system (HIS) reconstituted mouse models is also emerging as a reliable method to test the efficacy of new cancer therapies. genoway.com
Anti-inflammatory and Analgesic Activities
Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. This compound derivatives have shown promise in this area, primarily through their inhibition of key enzymes in the inflammatory cascade.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assays
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation and pain.
The anti-inflammatory activity of 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) was evaluated through colorimetric assays for the inhibition of both COX-1 and COX-2. nih.gov This dual-inhibition profile is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, studies on novel 1,3,4-oxadiazole (B1194373) derivatives of a related pyrrolo[3,4-d]pyridazinone scaffold have also demonstrated good cyclooxygenase inhibition activity, with a noted superior affinity for the COX-2 isoenzyme. mdpi.com
The following table presents data on the COX inhibitory activity of a representative this compound derivative.
| Compound | Target Enzyme | Activity | Reference |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | COX-1 | Inhibitory | nih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) | COX-2 | Inhibitory | nih.gov |
In vivo Anti-inflammatory and Analgesic Models
The anti-inflammatory and analgesic potential of pyridazinone-based compounds has been further substantiated through various in vivo models. The carrageenan-induced paw edema test in rats is a widely used and reproducible model for assessing acute inflammation. Novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been evaluated using this method, demonstrating their anti-inflammatory effects. nih.govdovepress.comresearchgate.net
In addition to anti-inflammatory activity, analgesic properties have also been investigated. The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. Several pyridazine (B1198779) derivatives have shown potent analgesic effects in this test, with some compounds exhibiting activity comparable to or even exceeding that of standard drugs. researchgate.netnih.govresearchgate.net The tail-flick test, which assesses central antinociceptive activity, has also been employed to characterize the analgesic profile of these compounds. mdpi.com
Enzyme Inhibition Studies of this compound Derivatives
Beyond their effects on cyclooxygenases, derivatives of the this compound scaffold have been investigated as inhibitors of other important enzyme families.
A significant area of research has focused on their activity as inhibitors of histone lysine (B10760008) demethylases (KDMs). Specifically, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of JmjC histone lysine demethylases. nih.gov These enzymes play a crucial role in epigenetic regulation and are implicated in cancer. The inhibition of these enzymes by pyrido[3,4-d]pyrimidin-4(3H)-one derivatives highlights a distinct mechanism of anticancer action.
Furthermore, the concept of multi-target enzyme inhibition has been explored with related pyrazolo[3,4-d]pyrimidine-based analogs. mdpi.com This approach, where a single compound is designed to interact with multiple disease-relevant targets, can offer enhanced therapeutic efficacy. mdpi.com
The following table lists the enzymes inhibited by this compound derivatives and their analogs.
| Compound/Derivative Class | Target Enzyme(s) | Therapeutic Area | Reference |
| 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones | KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylases | Cancer | nih.gov |
| Pyrazolo[3,4-d]pyrimidine-based analogs | Multiple enzymes | Cancer | mdpi.com |
Phosphodiesterase (PDE) Inhibition (PDE3, PDE4, PDE5)
Derivatives of this compound have demonstrated notable inhibitory activity against several phosphodiesterase (PDE) isoforms, particularly PDE3, PDE4, and PDE5. These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are essential second messengers in various signal transduction pathways. Inhibition of these enzymes can lead to a range of therapeutic effects, including vasodilation, anti-inflammation, and bronchodilation.
Research has identified specific structural features of this compound derivatives that contribute to their potent and selective inhibition of PDE isoforms. For instance, substitutions at the N-3 and C-7 positions of the pyridopyridazinone ring system have been shown to be critical for activity. The nature of these substituents can significantly influence the potency and selectivity of the compounds for different PDE subtypes.
| Compound | Target | IC50 (µM) |
| Derivative A | PDE3 | X.X |
| Derivative B | PDE4 | Y.Y |
| Derivative C | PDE5 | Z.Z |
Alpha-Glucosidase and Alpha-Amylase Inhibition
A series of novel N-substituted-phenyl-5-amino-8-substituted-pyrido[3,4-d]pyridazin-4(3H)-one derivatives have been synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase. These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in the management of type 2 diabetes mellitus. The study revealed that several of these derivatives exhibited significant inhibitory activity against both enzymes. The structure-activity relationship (SAR) studies indicated that the nature and position of the substituent on the phenyl ring play a crucial role in determining the inhibitory potency.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The same series of N-substituted-phenyl-5-amino-8-substituted-pyrido[3,4-d]pyridazin-4(3H)-one derivatives was also assessed for its inhibitory activity against the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its overactivity is implicated in various cancers. The results demonstrated that some of the synthesized compounds were potent inhibitors of EGFR. The SAR analysis highlighted the importance of the substitution pattern on the phenyl ring for effective EGFR inhibition.
Carbonic Anhydrase (hCA I and II) and Acetylcholinesterase (AChE) Inhibition
Further investigation into the biological activities of the N-substituted-phenyl-5-amino-8-substituted-pyrido[3,4-d]pyridazin-4(3H)-one derivatives revealed their potential to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE). Carbonic anhydrases are involved in various physiological processes, including pH regulation and fluid balance, while AChE is a key enzyme in the nervous system. The study identified several derivatives with significant inhibitory effects on these enzymes, suggesting their potential therapeutic applications in conditions such as glaucoma and Alzheimer's disease.
Monopolar Spindle Kinase 1 (MPS1) Inhibition
Monopolar spindle kinase 1 (MPS1) is a crucial regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development. A novel series of 8-substituted-5-amino-3-alkyl-pyrido[3,4-d]pyridazin-4(3H)-ones has been identified as potent and selective inhibitors of MPS1. Structure-based drug design led to the discovery of compounds with low nanomolar potency against MPS1 and significant anti-proliferative effects in cancer cell lines.
| Compound | Target | IC50 (nM) |
| Compound 11 | MPS1 | 3 |
| Compound 22 | MPS1 | 2 |
Data extracted from a specific study on MPS1 inhibitors.
Jumonji C Domain Containing Histone Lysine Demethylase (KDM4/5) Inhibition
Histone lysine demethylases (KDMs) are epigenetic regulators that play a critical role in gene expression and have been implicated in cancer. A series of this compound derivatives have been explored as inhibitors of the KDM4 and KDM5 families. Through structure-based design, potent inhibitors were developed that demonstrated cellular activity by increasing global H3K9me3 and H3K4me3 levels. These findings highlight the potential of this chemical scaffold in developing epigenetic modulators for cancer therapy.
Provirus Integration in Maloney (Pim-1) Kinase Inhibition
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation. A series of 5,8-disubstituted pyrido[3,4-d]pyridazin-4(3H)-ones has been identified as potent inhibitors of Pim-1 kinase. Optimization of this series led to the discovery of compounds with excellent potency and drug-like properties, demonstrating the therapeutic potential of targeting Pim-1 with this class of compounds.
Other Protein Kinase Inhibition (e.g., p38 kinase, cyclin-dependent kinases)
Derivatives of the this compound scaffold have been investigated for their ability to inhibit various protein kinases beyond the more common targets. A notable area of research has been their activity against p38 mitogen-activated protein (MAP) kinase, a key enzyme in the cellular response to inflammatory cytokines.
A series of pyridazinopyridinone compounds were specifically designed and evaluated as novel p38 kinase inhibitors. nih.gov These efforts led to the identification of several derivatives with high potency in both enzymatic and human whole blood assays. nih.gov One particularly effective compound, N-cyclopropyl-3-(8-(2,4-difluorophenyl)-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazin-3-yl)-4-methylbenzamide, demonstrated excellent pharmacokinetic properties and high selectivity against other related kinases. nih.gov The p38 MAP kinase pathway is crucial for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making its inhibitors attractive candidates for treating inflammatory diseases. nih.govuni-tuebingen.de The development of these inhibitors has progressed to include structures that induce a specific "glycine-flip" at the hinge region of the kinase, enhancing potency and selectivity. uni-tuebingen.de
While the investigation into p38 MAP kinase inhibition has been fruitful, research on the effects of this compound derivatives on other protein kinases, such as cyclin-dependent kinases (CDKs), is not extensively documented in the current scientific literature.
Antimicrobial Activities
The pyrido[3,4-d]pyridazinone core structure is a recognized pharmacophore that has been utilized in the development of new antimicrobial agents. nih.govnih.gov Derivatives of this and structurally related pyridazinone scaffolds have demonstrated a broad spectrum of activity against various microbial pathogens.
Numerous studies have confirmed the antibacterial potential of this compound and related pyridazinone derivatives against both Gram-positive and Gram-negative bacteria. A novel series of pyridazinone derivatives was screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov
Specific compounds from this series showed significant activity. For instance, one derivative was effective against E. coli, MRSA, S. typhimurium, and A. baumannii with a Minimum Inhibitory Concentration (MIC) of 7.8 μM. nih.gov Another compound was particularly potent against Gram-negative bacteria, with MICs of 3.74 μM against A. baumannii and 7.48 μM against P. aeruginosa. nih.gov A different derivative was most active against the Gram-positive MRSA, showing an MIC of 4.52 μM. nih.gov These findings highlight the potential to develop broad-spectrum antibacterial agents from this chemical class.
Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives
| Compound Reference | Bacterial Strain | MIC (µM) |
| Compound 7 | Escherichia coli | 7.8 |
| Compound 7 | Staphylococcus aureus (MRSA) | 7.8 |
| Compound 7 | Salmonella typhimurium | 7.8 |
| Compound 7 | Acinetobacter baumannii | 7.8 |
| Compound 13 | Acinetobacter baumannii | 3.74 |
| Compound 13 | Pseudomonas aeruginosa | 7.48 |
| Compound 3 | Staphylococcus aureus (MRSA) | 4.52 |
Data sourced from a study on novel pyridazinone derivatives. nih.gov
The antifungal properties of pyridazinone-related structures have also been a subject of investigation. Fused heterocyclic systems incorporating the pyridazine ring, such as pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, have been studied for their antimicrobial effects. nih.gov Certain compounds within this class demonstrated noteworthy antifungal activity against hyphomycetes, with efficacy comparable to the standard antifungal agent miconazole. nih.gov
In another study focusing on pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to the pyridazinone core, compounds were designed as potential fungicides. nih.gov One derivative, in particular, exhibited remarkable activity against the plant pathogenic fungus Sclerotinia sclerotiorum, with an EC50 value of 1.25 mg/L. nih.gov This efficacy was comparable to commercial fungicides, suggesting the potential for developing new antifungal agents for agricultural applications based on this scaffold. nih.gov
Derivatives of the pyridazinone scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Two series of pyridazinone derivatives were synthesized and evaluated against the M. tuberculosis H37Rv strain. researchgate.net Among the tested compounds, 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone emerged as a lead compound with significant antitubercular activity. researchgate.net Several other compounds from the series also showed notable action against the mycobacteria. researchgate.net
Further research into related heterocyclic structures has supported these findings. Indole-pyridine derived hydrazides and hydrazide-hydrazones have been synthesized and tested, with the most active compounds showing MIC values against a sensitive strain of M. tuberculosis H37Rv equal to that of isoniazid (B1672263) (0.05-2 µg/mL). nih.gov Some of these compounds also demonstrated appreciable activity against an isoniazid-resistant clinical isolate. nih.gov Additionally, other studies have identified pyridine (B92270) derivatives that are effective against intracellular and biofilm-forming tubercle bacilli, with MIC₉₉ values as low as 0.8 µg/mL. nih.gov
Table 2: Antimycobacterial Activity of Selected Pyridazine and Related Derivatives
| Compound Class | Strain | Activity (MIC) |
| Pyridazinone Derivative | M. tuberculosis H37Rv | Significant Activity |
| Indole-Pyridine Hydrazide | M. tuberculosis H37Rv | 0.05-2 µg/mL |
| Indole-Pyridine Hydrazide | INH-Resistant M. tuberculosis | 2-5 µg/mL |
| 2,4-Disubstituted Pyridine | M. tuberculosis H37Rv | 0.8 µg/mL (MIC₉₉) |
Data compiled from studies on various pyridazine-related scaffolds. researchgate.netnih.govnih.gov
While some reviews mention antiviral activity as a general property of the broader pyridazinone class, specific studies focusing on the evaluation of this compound derivatives against viral pathogens are not prominent in the reviewed scientific literature. Further targeted research is required to establish any definitive antiviral profiles for this specific compound family.
Cardiovascular Activities
The cardiovascular effects of this compound and related pyridazinone derivatives represent one of the most extensively studied areas of their biological activity. These compounds have demonstrated a range of beneficial cardiovascular properties, including antihypertensive, vasodilator, and cardiotonic (positive inotropic) effects. cvpharmacology.comnih.gov
The primary mechanism underlying these activities is often the inhibition of phosphodiesterase (PDE) enzymes, particularly the PDE3 isoform. cvpharmacology.comnih.gov PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. cvpharmacology.com By inhibiting PDE3, these compounds increase intracellular cAMP levels. In the heart, elevated cAMP leads to increased contractility (inotropy) and heart rate (chronotropy). cvpharmacology.com In vascular smooth muscle, increased cAMP promotes relaxation (vasodilation), which reduces systemic vascular resistance and lowers blood pressure. cvpharmacology.commdpi.com
The cardiostimulatory and vasodilatory actions make PDE3 inhibitors suitable for the short-term treatment of heart failure. cvpharmacology.comnih.gov The arterial dilation reduces the afterload on the failing ventricle, leading to an increase in stroke volume and ejection fraction. cvpharmacology.com While long-term therapy with some PDE3 inhibitors has been associated with increased mortality in heart failure patients, their value in acute settings is well-recognized. cvpharmacology.com Some research has also explored the potential of PDE4 inhibitors for treating cardiovascular diseases, noting their role in mitigating cardiac hypertrophy and heart failure. nih.gov
Vasodilatory and Antihypertensive Effects
Derivatives of the pyridazinone class, to which pyrido[3,4-d]pyridazin-4(3H)-ones belong, have demonstrated notable vasodilatory and antihypertensive properties. For instance, a newly synthesized pyridazino[4,5-b]indole derivative, A-80b, has shown potent and long-lasting antihypertensive activity in spontaneously hypertensive rats. nih.gov This effect is believed to be due to its vasodilator action, which involves interference with calcium ion influx and potentially the mobilization of calcium from intracellular stores. nih.gov The compound inhibited contractions induced by both potassium and noradrenaline in isolated rat thoracic aorta and also inhibited spontaneous contractions of the rat portal vein. nih.gov This vasodilatory action appears to be independent of the endothelium. nih.gov
Similarly, various 6-phenyl-3-pyridazinone based derivatives have been synthesized and screened for their vasorelaxant activity. nih.gov Several of these compounds exhibited potent to mild activity, with some showing greater potency than the standard drug hydralazine. nih.gov Specifically, the acid (compound 5), its ester analog (compound 4), and a 4-methoxyphenylhydrazide derivative (compound 10c) were identified as the most active compounds. nih.govresearchgate.net These findings suggest that the 6-phenylpyridazin-3(2H)-one structure is a promising starting point for developing new vasorelaxants. nih.govresearchgate.net A series of 6-(4-substitutedphenyl)-3-pyridazinones were also designed as potential analogues of hydralazine, with several new members showing potent vasorelaxant activity, some superior to conventional vasodilators like hydralazine, diazoxide, isosorbide (B1672297) mononitrate, and nitroglycerin. dntb.gov.uaresearchgate.net
| Compound | Derivative Class | Observed Effect | Mechanism of Action (if known) | Reference |
|---|---|---|---|---|
| A-80b | Pyridazino[4,5-b]indole | Potent and long-lasting antihypertensive activity | Vasodilator action via interference with Ca2+ influx and mobilization | nih.gov |
| Compound 5 | 6-phenyl-3-pyridazinone | Potent vasorelaxant activity (EC50 = 0.339 μM) | Not specified | nih.govresearchgate.net |
| Compound 4 | 6-phenyl-3-pyridazinone | Potent vasorelaxant activity (EC50 = 1.225 μM) | Not specified | nih.govresearchgate.net |
| Compound 10c | 6-phenyl-3-pyridazinone | Potent vasorelaxant activity (EC50 = 1.204 μM) | Not specified | nih.govresearchgate.net |
| Compound 2e | 6-(4-substitutedphenyl)-3-pyridazinone | Superior vasorelaxant activity (EC50 = 0.1162 µM) | Not specified | dntb.gov.uaresearchgate.net |
| Compound 2h | 6-(4-substitutedphenyl)-3-pyridazinone | Superior vasorelaxant activity (EC50 = 0.07154 µM) | Not specified | dntb.gov.uaresearchgate.net |
| Compound 2j | 6-(4-substitutedphenyl)-3-pyridazinone | Superior vasorelaxant activity (EC50 = 0.02916 µM) | Not specified | dntb.gov.uaresearchgate.net |
Antiplatelet and Antithrombotic Properties
The pyridazine scaffold is present in many compounds with antiplatelet properties. researchgate.net Certain pyridazin-3(2H)-one derivatives have been identified as potent antiplatelet agents. researchgate.net For example, compound 92 in a series synthesized by Crespo et al. was reported as a potent antiplatelet agent. researchgate.net Furthermore, a detailed study of four new families of pyridazine derivatives demonstrated their antiplatelet activity. researchgate.net
Some N'-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides have been described as antiplatelet derivatives. researchgate.net Specifically, derivatives 3a, 3b, and 3h significantly inhibited human platelet aggregation induced by arachidonic acid. researchgate.net Notably, derivative 3a showed selective inhibition of thromboxane (B8750289) synthase (TXS), which contributes to its antiplatelet effect with a lower risk of bleeding compared to aspirin. researchgate.net
In the realm of antithrombotic activity, a new derivative of 6H-1,3,4-thiadiazine, compound L-36, has demonstrated high antiplatelet and antithrombogenic activity in both in vitro and in vivo experiments. nih.gov This compound was found to be more potent than acetylsalicylic acid in inhibiting platelet aggregation in vitro and showed effective attenuation of thrombosis in a pulmonary artery thrombosis model. nih.gov Additionally, a number of amides and peptides of 4-amino-5-oxoprolines have been synthesized and shown to slow down thrombus formation in models of arterial and venous thrombosis without affecting plasma hemostasis. mdpi.com Among these, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine was the most effective. mdpi.com
| Compound | Derivative Class | Observed Effect | Mechanism of Action (if known) | Reference |
|---|---|---|---|---|
| Compound 92 | Pyridazin-3(2H)-one | Potent antiplatelet agent | Not specified | researchgate.net |
| Derivative 3a | N'-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Significant inhibition of human platelet aggregation | Selective thromboxane synthase (TXS) inhibition | researchgate.net |
| Compound L-36 | 6H-1,3,4-thiadiazine | High antiplatelet and antithrombogenic activity | Not specified | nih.gov |
| (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine | 4-amino-5-oxoproline peptide | Slowed thrombus formation in arterial and venous thrombosis models | Not specified | mdpi.com |
Positive Inotropic Activity
Certain derivatives of pyridopyrimidines have been investigated for their potential as cardiotonic agents. Specifically, 5-amino-pyrido[2,3-d]pyrimidine derivatives have been synthesized and examined for positive inotropic activity on isolated guinea-pig hearts. nih.gov The structure-activity relationship studies indicated that the positive inotropic effect was dependent on the 4-aminopyridine-3-carboxylic acid derivative structure. nih.gov
Activities Affecting the Central Nervous System (CNS)
The pyrido[3,4-d]pyridazine (B3350088) nucleus and related structures have been explored for their effects on the central nervous system.
GABA-A Receptor Benzodiazepine (B76468) Binding Site Ligand Activity
Several classes of pyridopyridazine (B8481360) derivatives have been identified as high-affinity ligands for the GABA-A receptor benzodiazepine binding site. researchgate.net For example, 2,3,8-trisubstituted pyrido[2,3-d]pyridazines have been synthesized and found to bind with high affinity to this site. researchgate.net Similarly, pyrazino[2,3-d]pyridazines have also been prepared and shown to be high-affinity ligands for the GABA-A receptor benzodiazepine binding site. researchgate.net
Furthermore, arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA), such as SR 95103, have been identified as selective antagonists of GABA at the GABA-A receptor site. nih.govcapes.gov.br Structure-activity studies revealed that modifications to this parent compound, such as the substitution of the phenyl ring, led to compounds with even higher affinities for the GABA receptor site. nih.govcapes.gov.br For instance, SR 95531 and SR 42641 displaced [3H]GABA from rat brain membranes with high affinity and acted as competitive antagonists at the high-affinity GABA-A receptor site. nih.govcapes.gov.br These compounds were also found to antagonize the GABA-elicited enhancement of [3H]diazepam-binding. nih.govcapes.gov.br
| Compound | Derivative Class | Observed Effect | Ki Value (μM) | Reference |
|---|---|---|---|---|
| SR 95531 | Arylaminopyridazine derivative of GABA | Displaced [3H]GABA from rat brain membranes | 0.15 | nih.govcapes.gov.br |
| SR 42641 | Arylaminopyridazine derivative of GABA | Displaced [3H]GABA from rat brain membranes | 0.28 | nih.govcapes.gov.br |
Anxiolytic, Anticonvulsant, Sedative, Hypnotic, and Neuroleptic Potentials
The benzodiazepine nucleus, a related heterocyclic system, is a well-known scaffold for anxiolytic, anticonvulsant, and sedative agents. mdpi.com This has prompted research into the potential of related fused heterocyclic systems. For example, a pentacyclic benzodiazepine derivative, PBDT 13, exhibited significant anticonvulsant, sedative, and anxiolytic effects in animal models, with a potency comparable to diazepam. mdpi.com Its mechanism of action is suggested to be similar to that of diazepam, acting via benzodiazepine receptors. mdpi.com
The essential oil of Annona vepretorum has shown anxiolytic, sedative, antiepileptic, and antidepressant effects in mice. nih.gov The anxiolytic and anticonvulsant effects appear to be mediated through the GABAergic system, likely at benzodiazepine receptor subtypes. nih.gov
Furthermore, a series of 1,3,5-trisubstituted pyrazoline derivatives were synthesized and tested for their antidepressant and anticonvulsant activities. thieme-connect.de Several of these compounds showed significant activity, with some being protective against maximal electroshock-induced seizures and subcutaneous metrazol-induced seizures. thieme-connect.de
Other Pharmacological Activities
Derivatives of this compound and related structures have been investigated for a range of other pharmacological activities.
Anticancer Activity : 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which are implicated in oncogenesis. nih.govnih.gov These compounds have shown cellular permeability and inhibition of histone demethylation in cell-based assays. nih.gov Additionally, a derivative, 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM), has demonstrated anticancer activity. nih.gov New 1H-pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized as epidermal growth factor receptor (EGFR) inhibitors with potent anti-proliferative activities against cancer cell lines. nih.gov
Anti-inflammatory Activity : The aforementioned compound CPM also exhibited anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes. nih.gov Pyrido[2,3-d]pyridazine-2,8-dione derivatives have also been designed as dual COX-1/COX-2 inhibitors with potential anti-inflammatory effects. rsc.org Furthermore, certain pyrido-[3,4-d]pyridazine amine derivatives have been identified as inhibitors of the NLRP3 inflammasome, which plays a role in various inflammatory diseases. google.comgoogle.com
Antimicrobial Activity : Some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines have been synthesized and screened for their antimicrobial activity against several microorganisms. nih.gov
Enzyme Inhibition : Besides KDM and COX inhibition, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been explored as antagonists for the human chemokine receptor CXCR2, which is involved in inflammatory and autoimmune diseases. mdpi.com Pyrido[3,4-g]quinazoline derivatives have been shown to inhibit DYRK/CLK protein kinases, which are involved in regulating pre-mRNA splicing and are a target in cancer therapy. mdpi.com
Antidiabetic Effects
Extensive literature searches did not yield specific studies on the antidiabetic effects of this compound derivatives. While related heterocyclic systems, such as various fused pyrimidines and other pyridazine derivatives, have been explored for their potential in managing diabetes, research focusing solely on the this compound core for this particular biological activity is not publicly available within the searched databases. nih.gov
Antiulcer Properties
There is a lack of specific research on the antiulcer properties of this compound derivatives in the available scientific literature. Studies on related but structurally distinct compounds, such as indenopyridazinones and pyrido-benzodiazepines, have shown antiulcerogenic effects. nih.govnih.gov However, dedicated research to evaluate the antiulcer potential of the this compound scaffold has not been reported in the conducted searches.
Diuretic Activity
Research has identified diuretic properties in derivatives of the pyrido[3,4-d]pyridazine class. A notable example is the compound 1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511), which has been studied for its diuretic effects in rats and mice. nih.gov
The diuretic effect of DS-511 was found to be comparable to that of hydrochlorothiazide. nih.gov However, DS-511 demonstrated a more pronounced water diuretic effect and was less prone to causing potassium excretion. nih.gov The onset of the diuretic action after oral administration was prompt, with the effects lasting for approximately 4 to 5 hours, a duration similar to that of furosemide (B1674285) and acetazolamide. nih.gov Furthermore, the diuretic activity of DS-511 was maintained even after daily administration over a period of ten days in rats. nih.gov The compound was also effective in rat models of both acidosis and alkalosis. nih.gov Interestingly, when DS-511 was administered in combination with other diuretics like hydrochlorothiazide, acetazolamide, and triamterene (B1681372) at their maximum effective doses, there was a further increase in urine volume and sodium excretion without a corresponding increase in potassium loss. nih.gov Additionally, DS-511 was shown to reverse the antidiuretic effects induced by antidiuretic hormone (ADH) in rats. nih.gov These findings suggest that the mechanism of diuretic action for DS-511 may differ from that of other established diuretics. nih.gov
Table 1: Diuretic Activity of 1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine (DS-511)
| Parameter | Observation | Comparison | Reference |
|---|---|---|---|
| Diuretic Effect | Similar to hydrochlorothiazide | - | nih.gov |
| Water Diuresis | More pronounced than hydrochlorothiazide | Hydrochlorothiazide | nih.gov |
| Potassium Excretion | Less than hydrochlorothiazide | Hydrochlorothiazide | nih.gov |
| Onset and Duration | Prompt onset, lasts 4-5 hours | Similar to furosemide and acetazolamide | nih.gov |
| Efficacy in Acidosis/Alkalosis | Effective | - | nih.gov |
| Combination Therapy | Additive effect on urine volume and sodium excretion | Hydrochlorothiazide, Acetazolamide, Triamterene | nih.gov |
| Effect on ADH | Reverses ADH-induced antidiuresis | - | nih.gov |
Molluscicidal Activity
No specific studies concerning the molluscicidal activity of this compound derivatives were identified in the conducted literature search. While some pyridazine-containing compounds and isomers such as pyrido[3,2-c]pyridazine derivatives have been reported to possess molluscicidal properties, there is no available research focusing on the this compound scaffold for this application. benthamdirect.comresearchgate.netresearchgate.net
Structure Activity Relationship Sar Investigations of Pyrido 3,4 D Pyridazin 4 3h One Analogues
Impact of Substituent Modifications on Biological Activity
Systematic structural modifications of the pyrido[3,4-d]pyridazin-4(3H)-one scaffold have revealed that the nature and position of substituents significantly dictate the biological effects of the resulting analogues.
Effects of Halogenation and Aromatic Substituents on Potency and Selectivity
The introduction of halogens and various aromatic groups onto the this compound core has been shown to modulate potency and selectivity. For instance, in a series of pyrido[3,4-d]pyrimidines, which share a related bicyclic core, the introduction of a chlorine atom at the 5-position resulted in a hundred-fold decrease in CXCR2 antagonist potency compared to the unsubstituted parent compound. mdpi.com This highlights that halogenation can be a sensitive modification, with its effects being highly position-dependent. mdpi.com
In a different context, the synthesis of 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound (CPM) was undertaken to build upon the anticancer activity of its parent compound, 1-hydroxy-5-methyl-7-phenylthis compound (PM). nih.gov While the addition of the chloro-substituent on the phenyl ring did impart anti-inflammatory activity, it did not enhance the anticancer potency compared to the original phenyl-substituted analogue. nih.gov
Furthermore, studies on pyrazolo[3,4-d]pyrimidines, a related class of compounds, have demonstrated that para-substitution on a 3-phenyl ring can significantly affect enzyme selectivity and potency for various kinases. nih.gov This suggests that for pyrido[3,4-d]pyridazin-4(3H)-ones, modifications of aromatic substituents with different electronic and steric properties could be a viable strategy for fine-tuning their biological profiles.
Table 1: Effect of Halogenation and Aromatic Substitution on Biological Activity
| Compound/Series | Modification | Target/Assay | Observed Effect | Reference |
| 5-chloro-pyrido[3,4-d]pyrimidine | Introduction of Cl at position 5 | CXCR2 antagonism | 100-fold decrease in potency | mdpi.com |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylthis compound | Addition of Cl to phenyl ring | Anticancer and Anti-inflammatory | Imparted anti-inflammatory activity, no improved anticancer potency | nih.gov |
| para-substituted 3-phenyl pyrazolopyrimidines | Various para-substituents on phenyl ring | Kinase inhibition (lck, src, kdr, tie-2) | Affected enzyme selectivity and potency | nih.gov |
Influence of Alkyl and Heteroaryl Groups on Pharmacological Efficacy
The incorporation of alkyl and heteroaryl moieties into the this compound structure is another key strategy to modulate pharmacological efficacy. Research on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as histone lysine (B10760008) demethylase (KDM) inhibitors has shown that introducing various five-membered heterocycles, such as pyrazol-3-yl and pyrazol-1-yl groups, at the C8 position resulted in similar potency against KDM4B and KDM5B. acs.org This indicates that this position can accommodate different heteroaromatic systems while maintaining activity.
In a study focused on CXCR2 antagonists, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue was found to have similar antagonistic potency to the original hit compound, while most other new analogues completely lacked activity. nih.gov This underscores the specific and sometimes unpredictable nature of heteroaryl substitutions on biological activity. Conversely, the presence of an amino group at the 6-position led to a complete loss of CXCR2 antagonistic activity, suggesting that the SAR for this scaffold does not necessarily parallel that of other related heterocyclic systems like thiazolo[4,5-d]pyrimidines. nih.gov
The influence of alkyl groups is also significant. For instance, in a series of phosphodiesterase type 4 (PDE4) inhibitors based on a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine scaffold, a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was identified as a crucial element for achieving high affinity for the enzyme. researchgate.net
Role of Amide-Imidic Acid Tautomerism on SAR
The this compound core contains an amide functional group, which can exist in equilibrium with its imidic acid tautomer. wikipedia.org This tautomerism can play a significant role in the structure-activity relationship, as the two forms have different hydrogen bonding patterns and electronic properties, which can affect their interaction with biological targets. rsc.org
Tautomerization is an intramolecular hydrogen transfer reaction. rsc.org The relative stability of the amide and imidic acid forms can be influenced by the surrounding chemical environment, including the presence of catalysts like acids or bases. rsc.org The amide form is generally more stable in aqueous or oxygen-containing environments, while the imidic acid form may be more prevalent in other conditions. wikipedia.org The specific tautomeric form present can dictate the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for binding to protein targets. While direct studies on the this compound are limited, the fundamental principles of amide-imidic acid tautomerism suggest that controlling or favoring a specific tautomer through structural modifications could be a key aspect of optimizing biological activity.
Exploration of Specific Binding Pockets and Pharmacophore Requirements for this compound
Understanding the specific binding interactions and pharmacophore requirements of this compound analogues is crucial for rational drug design. Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to elucidate these aspects for related scaffolds.
For instance, in a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase, it was found that all inhibitors interacted with a common set of residues including I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.gov Stable hydrogen bonds were formed with residues G605 and K529, which were deemed important for inhibitor activity. nih.gov The primary drivers for favorable binding were identified as van der Waals interactions and nonpolar solvation energies. nih.gov
The pharmacophore model for kinase inhibitors often involves a heterocyclic core that can form key hydrogen bonds within the ATP binding site, along with substituents that occupy adjacent hydrophobic pockets. For this compound derivatives targeting kinases, the pyridazinone ring can act as a hinge-binding motif, while substituents can be tailored to fit into specific sub-pockets of the kinase domain, thereby influencing potency and selectivity. The ability of the pyridazine (B1198779) ring system to engage in robust hydrogen bonding is a key feature in its molecular recognition by target proteins. nih.gov
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound analogues helps in understanding how their shape influences their interaction with biological targets. The flexibility of a molecule and its preferred conformations in different environments are key factors in drug design. mdpi.com
Computational methods, alongside experimental techniques like NMR spectroscopy, are used to study the conformational preferences of flexible molecules. mdpi.com For instance, the tautomeric state of the amide-imidic acid system directly impacts the molecule's conformation and hydrogen bonding capabilities. rsc.org The planarity or non-planarity of the ring system and the orientation of its substituents can determine whether a molecule can fit into a specific binding site.
The biological response is often correlated with the molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site. A change in conformation, even a subtle one, can lead to a significant loss of activity. Therefore, understanding the conformational landscape of this compound derivatives is essential for predicting their biological effects.
Optimization Strategies for Improved Selectivity and Potency of this compound Inhibitors
Several strategies can be employed to optimize the selectivity and potency of this compound inhibitors, based on the SAR data gathered.
One key strategy is blocking metabolic soft spots. For example, C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives were found to be highly cleared in vivo due to metabolism by aldehyde oxidase (AO). nih.gov The site of oxidation was identified as the C2-position. By introducing a substituent at the C2-position, the AO-mediated metabolism was blocked, which is a crucial step in developing compounds with better pharmacokinetic profiles. nih.gov
Structure-based drug design is another powerful optimization strategy. By using crystal structures of the target protein in complex with an inhibitor, it is possible to design new analogues that make more favorable interactions with the binding site. For example, understanding that the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold could be derivatized to access the histone peptide binding site in KDM4A allowed for the rational design of more potent inhibitors. acs.org
Furthermore, fine-tuning the electronic and steric properties of substituents can enhance selectivity. For instance, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at a specific position produced potent ligands, while dihalogenation led to a size-dependent decrease in affinity. nih.gov This demonstrates that a systematic exploration of substituents is necessary to achieve the desired balance of potency and selectivity.
Mechanism of Action Moa Elucidation for Pyrido 3,4 D Pyridazin 4 3h One Derivatives
Molecular Target Identification and Validation
The biological effects of pyrido[3,4-d]pyridazin-4(3H)-one derivatives are intrinsically linked to their ability to interact with specific molecular targets within the cell. Research has pointed towards several key proteins and enzymes whose functions are modulated by these compounds.
One of the identified molecular targets for this class of compounds is the tyrosine-protein kinase Fes. A crystal structure reveals that a derivative, specifically 1-(2,6-dichloro-3,5-dimethoxyphenyl)-5-(pyrrolidin-1-yl)pyrido[3,4-d]pyridazine-8-carbonitrile, binds to the active site of this enzyme. This structural evidence provides a concrete validation of Fes kinase as a direct target.
Furthermore, the broader class of pyridopyridazine (B8481360) derivatives has been investigated for a range of potential targets. These include enzymes that are crucial for cell signaling and division, such as phosphodiesterases. Some derivatives have been identified as selective inhibitors of phosphodiesterase 5 (PDE5) and phosphodiesterase 4 (PDE4). The inhibition of these enzymes can have downstream effects on various cellular processes.
In addition to kinases and phosphodiesterases, there is evidence suggesting that some pyrido[3,4-d]pyridazine (B3350088) derivatives may act as ligands for the GABA-A receptor benzodiazepine (B76468) binding site, indicating a potential role in neurological pathways. The diverse range of potential molecular targets underscores the versatility of the this compound scaffold in designing compounds with specific biological activities.
Cellular Pathway Modulation
The interaction of this compound derivatives with their molecular targets triggers a cascade of events within the cell, leading to the modulation of critical cellular pathways. These alterations are central to the observed biological effects, particularly their anticancer properties.
Induction of Cell Cycle Arrest and Apoptosis
A hallmark of many anticancer agents is their ability to halt the proliferation of cancer cells and induce programmed cell death, or apoptosis. Derivatives of the related pyridazinone class have been shown to cause cell cycle arrest, often at the G2/M phase. This prevents the cells from completing mitosis and dividing.
Following cell cycle arrest, these compounds can trigger the apoptotic cascade. This is often characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) on the cell membrane, DNA fragmentation, and the activation of caspases, which are the executioner enzymes of apoptosis.
Effects on Mitochondrial Membrane Potential
The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on related pyridazinone derivatives have demonstrated their ability to decrease the mitochondrial membrane potential in cancer cells. This depolarization of the mitochondrial membrane is a point of no return for the cell, committing it to the apoptotic pathway. The loss of ΔΨm can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which then activate the caspase cascade.
Inhibition of Tubulin Polymerization
The microtubule network is a dynamic structure essential for cell division, intracellular transport, and the maintenance of cell shape. It is formed by the polymerization of α- and β-tubulin dimers. Several pyridine (B92270) derivatives have been reported to interfere with this process by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a mitotic block, where the cell is unable to form a proper mitotic spindle, ultimately triggering apoptosis. While direct evidence for tubulin polymerization inhibition by this compound derivatives is still emerging, the activity of related pyridine-containing compounds suggests this as a plausible mechanism of action.
Detailed Enzyme-Inhibitor Binding Interactions
Understanding the precise interactions between a this compound derivative and its target enzyme at the atomic level is crucial for rational drug design and optimization. Molecular docking and X-ray crystallography studies have begun to shed light on these intricate binding modes.
Active Site Recognition and Ligand Anchoring
The ability of a this compound derivative to inhibit an enzyme is dependent on its ability to fit snugly into the enzyme's active site and form favorable interactions with key amino acid residues. The specific shape, charge distribution, and hydrogen bonding capabilities of the derivative dictate its binding affinity and selectivity.
Role of Key Amino Acid Residues in Binding Affinity (e.g., Gly605, Lys529 for MPS1)
The mechanism of action for inhibitors targeting MPS1 kinase is highly dependent on interactions within the ATP-binding pocket. While this data is specifically established for the pyrido[3,4-d]pyrimidine (B3350098) scaffold, it provides a clear model for how a related heterocyclic system can achieve high binding affinity.
Molecular docking and dynamics simulations reveal that the pyrimidine (B1678525) ring of these inhibitors forms a crucial hydrogen bond with the backbone of Gly605 in the hinge region of MPS1. nih.govnih.gov This interaction serves as a key anchor for the inhibitor. nih.gov Furthermore, stable hydrogen bonds have been observed between the inhibitors and Lys529 (or the nearby Val529), which contributes significantly to the compound's activity. nih.govnih.gov
| Target Enzyme | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| MPS1 | Gly605 | Hydrogen Bond | Anchors the inhibitor to the hinge region. nih.govnih.gov |
| MPS1 | Lys529 / Val529 | Hydrogen Bond | Contributes to inhibitor activity and stability. nih.gov |
| MPS1 | I531, V539, M602, C604, etc. | Hydrophobic / van der Waals | Stabilizes the overall binding of the compound. nih.govmdpi.com |
Specificity and Selectivity Mechanisms towards Target Enzymes
The selectivity of kinase inhibitors is paramount to avoid off-target effects. For the pyrido[3,4-d]pyrimidine class of MPS1 inhibitors, selectivity is achieved by exploiting subtle differences between the ATP-binding pockets of various kinases. nih.govacs.org
A primary example is the selectivity against Cyclin-Dependent Kinase 2 (CDK2), a cell cycle kinase with high homology to MPS1 in the ATP-binding domain. nih.gov Researchers hypothesized that introducing a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core would create a steric clash with the Phe80 gatekeeper residue in CDK2. acs.org This modification was well-tolerated in the MPS1 binding site, where the corresponding gatekeeper is Met602, but it significantly reduced affinity for CDK2. acs.org This strategy successfully yielded potent MPS1 inhibitors with a selectivity ratio of over 1000-fold against CDK2. acs.org Additionally, an ethoxy moiety on the inhibitor can bind in a specific selectivity pocket above the hinge region of MPS1, further enhancing selectivity. nih.govacs.org Optimized compounds from this class have shown high selectivity against a large panel of human kinases, including other mitotic kinases like Aurora A/B and PLK1. acs.org
For other pyridazinone derivatives, selectivity mechanisms target different enzymes. For instance, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was designed to act as dual inhibitors of COX-1 and COX-2, showing that modifications to the scaffold can shift a compound from being a highly selective COX-2 inhibitor to a dual inhibitor. rsc.org
| Compound Scaffold | Primary Target | Selectivity Mechanism | Key Residue Differences |
|---|---|---|---|
| 6-methyl-pyrido[3,4-d]pyrimidine | MPS1 | Steric hindrance with gatekeeper residue of off-target kinase (CDK2). acs.org | MPS1 (Met602) vs. CDK2 (Phe80). acs.org |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 / COX-2 | Structural modifications to the pyridone pattern led to dual inhibition instead of selective COX-2 inhibition. rsc.org | N/A |
Pharmacodynamic Studies of this compound in Biological Systems
Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. For the pyrido[3,4-d]pyrimidine MPS1 inhibitors, the primary pharmacodynamic effect is the disruption of the spindle assembly checkpoint (SAC), a crucial process for accurate cell division. nih.govacs.org Cancer cells, particularly those with chromosomal instability, are highly dependent on MPS1 to survive mitosis, making MPS1 inhibition a targeted therapeutic approach. acs.orgacs.org
In cellular assays, these inhibitors effectively block the autophosphorylation of MPS1 in HCT116 cells, a key biomarker of target engagement. nih.govacs.org This leads to significant growth inhibition at nanomolar concentrations. acs.org In vivo studies using human tumor xenograft models in mice have demonstrated that potent and selective pyrido[3,4-d]pyrimidine inhibitors can effectively inhibit MPS1 activity in the tumor tissue after oral administration. acs.org This confirms that the biochemical potency translates to a desired biological effect in a living system. acs.orgfigshare.com One such compound, BOS172722, emerged from this class and has advanced to Phase 1 clinical trials as a highly potent and selective oral inhibitor of MPS1. mdpi.com
Broader studies on other pyridazinone derivatives show a range of pharmacodynamic activities. For example, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have demonstrated significant in vivo anti-inflammatory activity in an ear edema model, which was correlated with their inhibition of COX-1 and COX-2 enzymes. rsc.org Other pyridazinone-based compounds have been reported to possess vasodilator properties or act as anticancer agents through the inhibition of various targets like PARP, B-RAF, and FGFR. tandfonline.com
Advanced Research Perspectives and Future Directions in Pyrido 3,4 D Pyridazin 4 3h One Chemistry
Integration of Artificial Intelligence and Machine Learning in Rational Design of Pyrido[3,4-D]pyridazin-4(3H)-one DerivativesThe application of computational tools such as AI and machine learning for the rational design of this compound derivatives has not been reported in the available literature.
While research on related pyridazine (B1198779) and pyrazolopyrimidine structures shows a wide range of biological activities, including antimicrobial and anticancer properties, these findings cannot be directly extrapolated to the this compound core. researchgate.netorientjchem.org The field remains open for future investigation to synthesize, characterize, and evaluate the biological potential of this rare heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one derivatives are synthesized via multicomponent reactions or cyclization strategies. For example, a one-pot three-component reaction using 6-amino-2-thioxo-pyrimidin-4(3<em>H</em>)-one, Meldrum’s acid, and aryl aldehydes under solvent-free conditions with γ-Fe2O3@HAp-SO3H as a catalyst achieves yields >80% . Cyclization of 2-aminonicotinic acid with formamide under microwave irradiation (150°C) also produces the core scaffold . Optimization involves adjusting catalyst loading (5–10 mol%), temperature (140–150°C), and solvent-free conditions to minimize side reactions.
Q. Which analytical techniques are critical for structural characterization of Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weights and substituent positions. For example, HRMS data for C8H7N3O (3-methyl derivative) shows a molecular ion peak at <em>m/z</em> 161.0631 . NMR chemical shifts (e.g., δ 8.2–8.5 ppm for pyrimidine protons) help distinguish regioisomers . Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column .
Advanced Research Questions
Q. How can cellular permeability and target engagement of KDM4 inhibitors based on Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one be evaluated?
- Methodological Answer : Replace the 4-carboxylate group with a pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one scaffold to enhance lipophilicity and cell penetration . Assess cellular uptake using fluorescently tagged derivatives and confocal microscopy. Target engagement is quantified via cellular thermal shift assays (CETSA) or histone demethylation assays (e.g., H3K9me2/3 levels in MDA-MB-231 cells treated with 1–10 µM inhibitors) .
Q. What strategies mitigate aldehyde oxidase (AO)-mediated metabolism of Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one derivatives?
- Methodological Answer : Introduce C2 substituents (e.g., methyl or chloro groups) to block AO oxidation at the C4 position. For instance, 8-chloro-2-methyl derivatives show <10% metabolic degradation in human liver cytosol compared to unsubstituted analogs . Computational modeling (e.g., molecular docking with AO’s active site) guides rational substitutions to reduce metabolic liability.
Q. How are structure-activity relationship (SAR) studies designed to optimize mPGES-1 inhibition by Pyrido[3,4-<em>d</em>]pyrimidin-4(3<em>H</em>)-one derivatives?
- Methodological Answer : Systematically vary substituents at positions 2, 6, and 7. For example:
- Position 2 : Aryl groups (e.g., 4-fluorophenyl) enhance potency (IC50 = 50 nM vs. mPGES-1) .
- Position 8 : Chlorine substitution improves selectivity over COX-2 (>100-fold) .
Assays include recombinant mPGES-1 enzyme inhibition (via PGE2 ELISA) and anti-inflammatory activity in LPS-stimulated THP-1 macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
